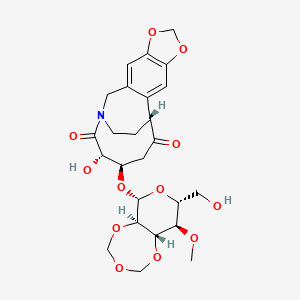

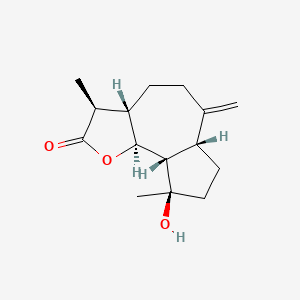

Kalopanaxsaponin H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kalopanaxsaponin H is a natural product found in Anemone chinensis with data available.

Scientific Research Applications

Anti-Inflammatory Effects

Kalopanaxsaponin H (KPH) and related compounds from Kalopanax pictus have been researched for their anti-inflammatory properties. Studies have found that compounds like Kalopanaxsaponin A and B inhibit inflammation by targeting specific pathways such as IRAK1 kinase and NF-κB pathways in lipopolysaccharide (LPS)-stimulated peritoneal macrophages and in mice models (Joh & Kim, 2011); (Jeong et al., 2012).

Pharmacokinetics and Metabolism

Research on the pharmacokinetics of Kalopanaxsaponin A (KPS-A), a compound similar to KPH, has been conducted. A study developed a method for quantifying KPS-A in rat plasma, providing insights into its metabolism and bioavailability (Qiu et al., 2015).

Antioxidant and Anti-Rheumatoid Effects

Kalopanaxsaponin A, extracted from Kalopanax pictus, demonstrated potent antioxidant effects in a rat model of rheumatoid arthritis. This suggests potential applications for KPH in similar conditions (Choi et al., 2002).

Anti-Inflammatory Effects in Neurological Disorders

Kalopanaxsaponin A's anti-inflammatory effects have also been studied in the context of neurological disorders. Its inhibition of pro-inflammatory markers in LPS-stimulated microglia suggests a therapeutic potential for KPH in brain diseases (Jeong et al., 2013).

Antitumor and Antirheumatoid Activities

Metabolism of kalopanaxsaponin K to KPH and its transformation to other compounds was associated with potent antirheumatoid arthritis activity (Kim et al., 2002).

Cognitive Enhancing Effects

Kalopanaxsaponins A and B were found to ameliorate memory deficits in mice, suggesting a potential application of KPH in enhancing cognitive functions (Joh, Lee, & Kim, 2012).

properties

Product Name |

Kalopanaxsaponin H |

|---|---|

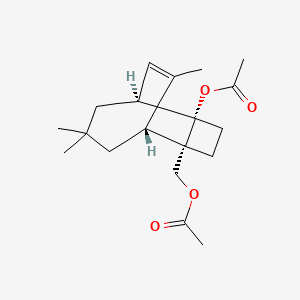

Molecular Formula |

C47H76O17 |

Molecular Weight |

913.1 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C47H76O17/c1-22-30(51)36(63-38-34(55)33(54)32(53)26(19-48)61-38)35(56)39(60-22)64-37-31(52)25(50)20-59-40(37)62-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33-,34+,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1 |

InChI Key |

AMXYFWUYMQOLRN-BHGPNLNISA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |

synonyms |

kalopanax saponin H kalopanaxsaponin H |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[5-(4-fluorophenyl)-3-methyl-2-methylsulfanylimidazol-4-yl]pyridin-2-yl]acetamide](/img/structure/B1247509.png)